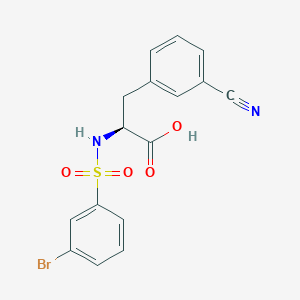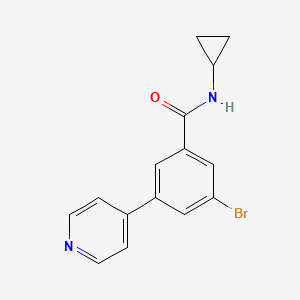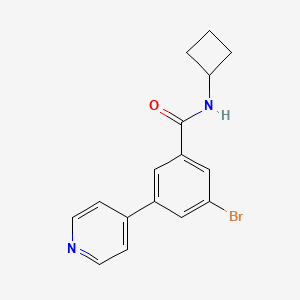
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid is a chiral organic compound that features both bromophenyl and cyanophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenylsulfonamide: This can be achieved by reacting 3-bromophenylamine with a sulfonyl chloride under basic conditions.
Introduction of the cyanophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the cyanophenyl group to the intermediate compound.
Formation of the propanoic acid backbone: This can be done through a series of reactions including alkylation, reduction, and oxidation steps to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl or cyanophenyl groups.
Reduction: Reduction reactions could target the nitro or cyano groups, converting them to amines or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions due to its chiral nature.
Materials Science:
Biology
Enzyme Inhibition: The compound might be studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding: Research could focus on its interactions with proteins, which could be relevant for therapeutic applications.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Pharmaceuticals: As an intermediate in the production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
(S)-2-(3-Chlorophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(3-Methylphenylsulfonamido)-3-(3-cyanophenyl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-2-(3-Bromophenylsulfonamido)-3-(3-cyanophenyl)propanoic acid may impart unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.
特性
IUPAC Name |
(2S)-2-[(3-bromophenyl)sulfonylamino]-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-13-5-2-6-14(9-13)24(22,23)19-15(16(20)21)8-11-3-1-4-12(7-11)10-18/h1-7,9,15,19H,8H2,(H,20,21)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPRVDCPOFETOM-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester](/img/structure/B8165255.png)








![4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165304.png)



